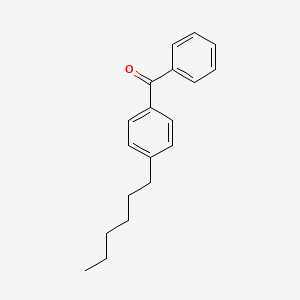
(4-Hexylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hexylphenyl)(phenyl)methanone is an organic compound with the molecular formula C19H22O It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-Hexylbenzoyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The temperature is usually maintained between 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hexylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4-Hexylbenzoic acid and benzoic acid.
Reduction: (4-Hexylphenyl)(phenyl)methanol.
Substitution: Brominated derivatives of this compound.
Applications De Recherche Scientifique
(4-Hexylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Hexylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Similar structure but with a hydroxyl group, leading to different reactivity and applications.
(4-Methylphenyl)(phenyl)methanone: Contains a methyl group, affecting its physical and chemical properties.
(4-Ethylphenyl)(phenyl)methanone: Similar to (4-Hexylphenyl)(phenyl)methanone but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where increased lipophilicity is desired, such as in the formulation of hydrophobic coatings and materials.
Propriétés
Numéro CAS |
64357-41-1 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(4-hexylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H22O/c1-2-3-4-6-9-16-12-14-18(15-13-16)19(20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |
Clé InChI |
FUQSTJFZZJXRJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
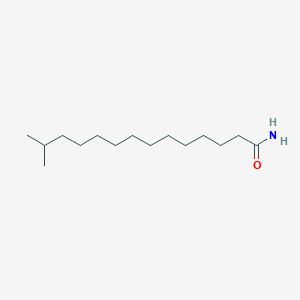
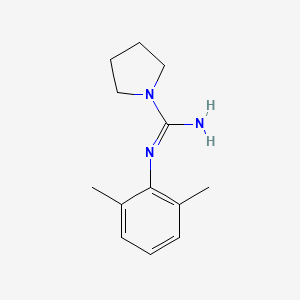

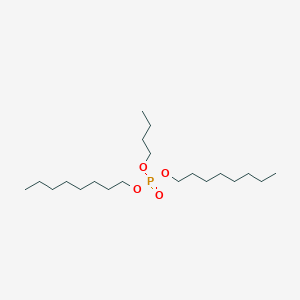

![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
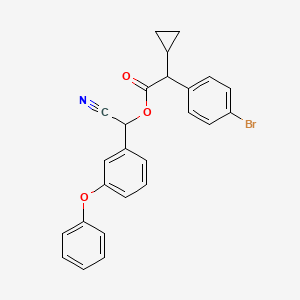
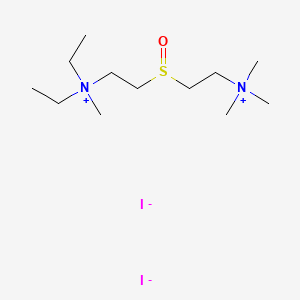
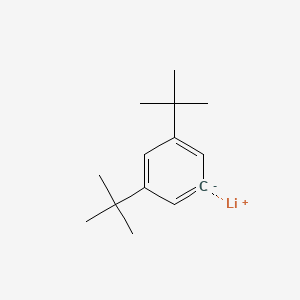
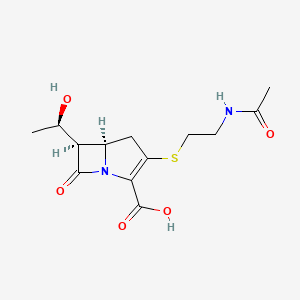

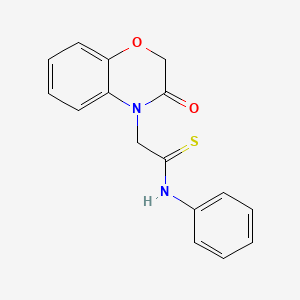
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
